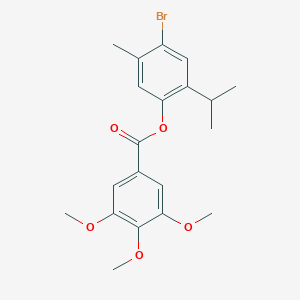![molecular formula C28H26N2O3S B322490 N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322490.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a sulfamoyl-substituted phenyl ring, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide
- N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}biphenyl-4-carboxylic acid
Uniqueness
N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its biphenyl core and sulfamoyl-substituted phenyl ring provide a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C28H26N2O3S |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
4-phenyl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H26N2O3S/c1-19-17-20(2)27(21(3)18-19)30-34(32,33)26-15-13-25(14-16-26)29-28(31)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-18,30H,1-3H3,(H,29,31) |
Clé InChI |
VYCOAUJDKWPOLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dibromo-6-methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322414.png)


![2-Naphthyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322424.png)




![2-Methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322431.png)

